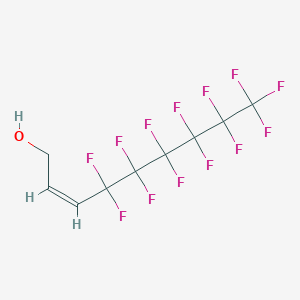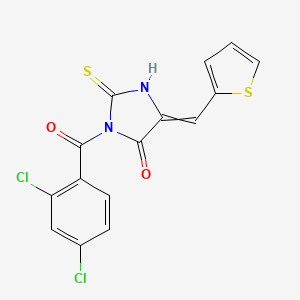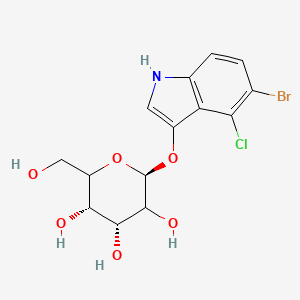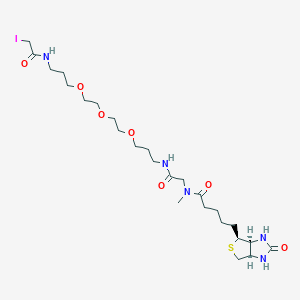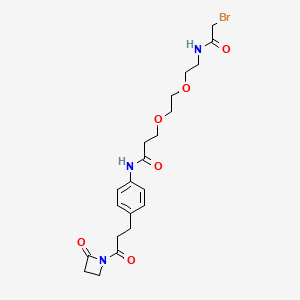
Bromoacetamido-PEG2-AZD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetamido-PEG2-AZD is a heterobifunctional polyethylene glycol (PEG) linker containing a bromoacetamido group and an azide group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and facilitate nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG2-AZD is synthesized through a series of chemical reactions involving the introduction of bromoacetamido and azide functional groups onto a PEG scaffold. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first activated with a suitable reagent to introduce reactive functional groups.
Bromoacetamido Introduction: The activated PEG is then reacted with bromoacetamide to introduce the bromoacetamido group.
Azide Introduction: Finally, the PEG-bromoacetamido intermediate is reacted with sodium azide to introduce the azide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated and reacted with bromoacetamide.
Azide Functionalization: The PEG-bromoacetamido intermediate is then reacted with sodium azide under controlled conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetamido-PEG2-AZD undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group is a good leaving group, making it highly reactive in nucleophilic substitution reactions.
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxyl groups can react with the bromoacetamido group under mild conditions.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes
Major Products
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups introduced via nucleophilic substitution.
Click Chemistry: The major products are PEG derivatives with triazole linkages formed through click chemistry
Aplicaciones Científicas De Investigación
Bromoacetamido-PEG2-AZD has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing their solubility and stability.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Employed in the production of PEGylated compounds for various industrial applications
Mecanismo De Acción
Bromoacetamido-PEG2-AZD exerts its effects through the following mechanisms:
Nucleophilic Substitution:
Click Chemistry: The azide group participates in click chemistry reactions, forming stable triazole linkages that enhance the stability and solubility of the resulting compounds
Comparación Con Compuestos Similares
Bromoacetamido-PEG2-AZD is unique due to its combination of bromoacetamido and azide functional groups. Similar compounds include:
Bromoacetamido-PEG-Acid: Contains a bromoacetamido group and a carboxylic acid group.
Bromoacetamido-PEG-NHS Ester: Contains a bromoacetamido group and an N-hydroxysuccinimide ester group.
Bromoacetamido-PEG-DBCO: Contains a bromoacetamido group and a dibenzocyclooctyne group
These compounds share similar reactivity but differ in their functional groups, making this compound particularly versatile for bioconjugation and drug delivery applications.
Propiedades
Fórmula molecular |
C21H28BrN3O6 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamide |
InChI |
InChI=1S/C21H28BrN3O6/c22-15-19(27)23-9-12-31-14-13-30-11-8-18(26)24-17-4-1-16(2-5-17)3-6-20(28)25-10-7-21(25)29/h1-2,4-5H,3,6-15H2,(H,23,27)(H,24,26) |
Clave InChI |
CEVYVVMFFXELBH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


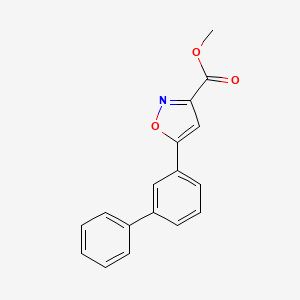
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
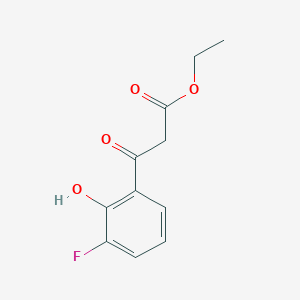
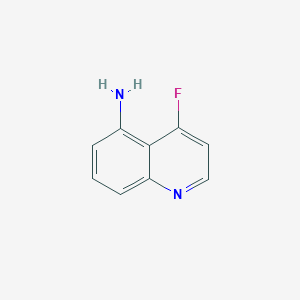
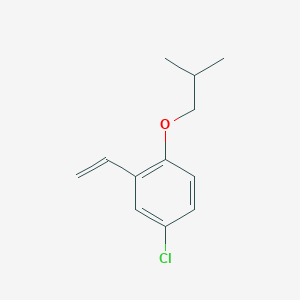


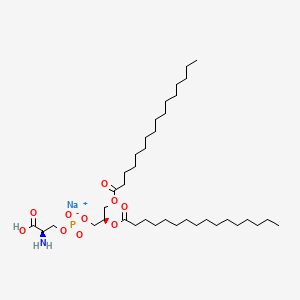
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
